Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
Introduction: The Rise of Strained Spirocycles in Medicinal Chemistry
An In-Depth Technical Guide to 1-Azaspiro[3.3]heptane Hydrochloride: A Core Scaffold for Modern Drug Discovery
In the landscape of modern drug development, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocycles are foundational motifs in a vast number of approved drugs, with piperidine being a particularly ubiquitous scaffold.[1][2] However, the flexibility and metabolic liabilities of traditional rings often present challenges in optimizing drug candidates. This has spurred the exploration of rigid, three-dimensional bioisosteres that can replicate the key interactions of their predecessors while offering superior physicochemical and pharmacokinetic properties.[3][4]
1-Azaspiro[3.3]heptane has emerged as a next-generation bioisostere of piperidine, offering a unique combination of structural rigidity, polarity, and novel chemical space for exploration.[1][3][5] Its strained dual azetidine-cyclobutane ring system provides a predictable and rigid vector orientation for substituents, enhancing binding selectivity and improving drug-like properties.[3][4] This guide provides a comprehensive overview of the basic properties, synthesis, applications, and handling of 1-Azaspiro[3.3]heptane hydrochloride, tailored for researchers and scientists in the field of drug development.
Core Physicochemical and Structural Properties
The hydrochloride salt of 1-Azaspiro[3.3]heptane is typically supplied as a solid, facilitating easier handling and storage compared to the free base. Its fundamental properties are crucial for its application in synthesis and its behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁N · HCl (or C₆H₁₂ClN) | |
| Molecular Weight | 133.62 g/mol | N/A |
| CAS Number | 1986337-29-4 | [6] |
| Appearance | Solid | |
| pKa (Hydrochloride) | 11.4 | [5] |
| Purity | Typically ≥95% | |
| InChI Key | PYYANZUYIUWBKF-UHFFFAOYSA-N |
A key parameter for any amine in drug discovery is its basicity. The experimental pKa of 1-Azaspiro[3.3]heptane hydrochloride has been determined to be 11.4.[5] This value is critical for understanding its ionization state at physiological pH (7.4), which in turn influences its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG toxicity).[7] The high pKa highlights its potential to closely mimic the biochemical behavior of piperidine in drug scaffolds.[5]
Synthesis and Chemical Reactivity
General Synthetic Approach
The primary and scalable synthesis of the 1-azaspiro[3.3]heptane core is a robust multi-step process.[1][3][8] The key transformation involves a thermal [2+2] cycloaddition reaction, followed by a selective reduction.
The general workflow is as follows:
-
[2+2] Cycloaddition: An endocyclic alkene is reacted with Graf's isocyanate (Chlorosulfonyl isocyanate, ClO₂S-NCO) in a thermal [2+2] cycloaddition. This step efficiently constructs the spirocyclic β-lactam intermediate.[1][3][5]
-
Reduction: The resulting β-lactam ring is selectively reduced to the corresponding azetidine. While various reducing agents like boranes and lithium aluminum hydride (LiAlH₄) can be used, they often lead to undesired ring-cleavage byproducts.[2] Alane (AlH₃) has been identified as the optimal reagent for this transformation, providing a smooth and high-yield reduction on a multi-gram scale.[1][2][3]
Exemplary Synthesis Protocol
This protocol is a generalized representation based on published methodologies and should be adapted and optimized for specific laboratory conditions.[1][2][3]
Step 1: Formation of Spirocyclic β-Lactam
-
To a solution of the starting endocyclic alkene (1.0 eq.) in an appropriate anhydrous solvent (e.g., toluene), add Graf's isocyanate (1.1 eq.) dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench carefully with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the spirocyclic β-lactam.
Step 2: Reduction to 1-Azaspiro[3.3]heptane
-
Prepare a solution of alane (AlH₃) in an anhydrous ethereal solvent (e.g., THF).
-
Add a solution of the spirocyclic β-lactam (1.0 eq.) in the same solvent to the alane solution dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Allow the reaction to stir at room temperature until completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting suspension (e.g., through Celite) and wash the filter cake thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting free base can be purified or converted directly to the hydrochloride salt.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-Azaspiro[3.3]heptane free base in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with the solvent, and dry under vacuum to afford 1-Azaspiro[3.3]heptane hydrochloride.
Application in Drug Design: A Superior Piperidine Bioisostere
The primary utility of 1-Azaspiro[3.3]heptane lies in its role as a bioisostere for piperidine and other related saturated heterocycles.[1][3][9] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its core biological activity.
Advantages Over Traditional Scaffolds:
-
Structural Rigidity: The spirocyclic system locks the conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[3][4]
-
Improved Physicochemical Properties: The introduction of a strained, polar scaffold can lead to decreased lipophilicity (logP/logD) and increased aqueous solubility, which are desirable traits for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[4][10]
-
Metabolic Stability: The unique structure can block or alter common sites of metabolic attack (e.g., oxidation) that are prevalent in more flexible rings like piperidine.[2][10]
-
Novelty and IP Space: As a more recently developed scaffold, it allows for the creation of new chemical entities with distinct intellectual property positions.[1][8]
Case Study: Bupivacaine Analog
A compelling validation of the 1-azaspiro[3.3]heptane core as a piperidine bioisostere was demonstrated through its incorporation into an analog of the local anesthetic drug, Bupivacaine.[1][3][8] By replacing the native piperidine ring with the 1-azaspiro[3.3]heptane moiety, researchers created a novel, patent-free analog that retained high anesthetic activity.[1][8] This successful example underscores the scaffold's ability to effectively mimic the spatial and electronic properties of piperidine in a biologically relevant context.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 1-Azaspiro[3.3]heptane hydrochloride is essential. It is classified with several GHS hazard statements, indicating that it should be handled with care in a well-ventilated area, preferably a chemical fume hood.[11]
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear safety glasses, appropriate chemical-resistant gloves, and a lab coat. | [12][13][14] |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Use in a well-ventilated area or chemical fume hood. Wash hands thoroughly after handling. | [14][15] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. | [12][13][15] |
| Storage | Store in a tightly closed container in a cool, dry place. Recommended storage is at 2-8°C under an inert atmosphere. | [12][16] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [11] |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Conclusion
1-Azaspiro[3.3]heptane hydrochloride is a valuable and increasingly important building block for medicinal chemists and drug development professionals. Its proven utility as a rigid, three-dimensional bioisostere for piperidine provides a powerful tool for overcoming common challenges in drug design, such as metabolic instability and conformational ambiguity. The scalable synthetic routes and well-defined physicochemical properties make it an accessible and attractive scaffold for incorporation into next-generation therapeutics. As the demand for novel chemical architectures with superior drug-like properties continues to grow, the 1-azaspiro[3.3]heptane core is well-positioned to become a staple in the modern medicinal chemist's toolbox.
References
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. (URL: [Link])
-
Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... - ResearchGate. (URL: [Link])
-
1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (URL: [Link])
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere - Ricerca UniBa. (URL: [Link])
-
(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes - ResearchGate. (URL: [Link])
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-9. (URL: [Link])
-
Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. (URL: [Link])
-
Safety Data Sheet - Angene Chemical. (URL: [Link])
-
1-azaspiro[3.3]heptane hydrochloride (C6H11N) - PubChemLite. (URL: [Link])
-
1-thia-6-azaspiro[3.3]heptane hydrochloride (C5H9NS) - PubChemLite. (URL: [Link])
-
Identity - ECHA CHEM. (URL: [Link])
-
Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... - ResearchGate. (URL: [Link])
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - ACS Publications. (URL: [Link])
-
pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives. (URL: [Link])
-
Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the... - ResearchGate. (URL: [Link])
-
Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (URL: [Link])
Sources
- 1. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. targetmol.com [targetmol.com]
- 13. angenechemical.com [angenechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. 665-04-3 CAS MSDS (2-azaspiro[3.3]heptane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
